molecular formula C5H11NO B3307948 3-Ethylazetidin-3-ol CAS No. 935730-58-8

3-Ethylazetidin-3-ol

Cat. No.: B3307948
CAS No.: 935730-58-8
M. Wt: 101.15 g/mol
InChI Key: RGUOUHAUMKCLCU-UHFFFAOYSA-N
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Description

3-Ethylazetidin-3-ol is a heterocyclic organic compound featuring a four-membered azetidine ring with an ethyl group and a hydroxyl group attached to the third carbon atom

Scientific Research Applications

3-Ethylazetidin-3-ol has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: Investigated for its potential as a scaffold in drug design and development.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Safety and Hazards

The safety information for 3-Ethylazetidin-3-ol indicates that it has some hazards associated with it. The compound has been assigned the GHS07 pictogram, and the signal word “Warning” is used to indicate potential hazards . Specific hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethylazetidin-3-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethylamine with epichlorohydrin, followed by cyclization to form the azetidine ring. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings to ensure high-quality product.

Chemical Reactions Analysis

Types of Reactions: 3-Ethylazetidin-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The azetidine ring can be reduced to form corresponding amines.

    Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.

Major Products:

    Oxidation: Formation of 3-ethylazetidin-3-one.

    Reduction: Formation of 3-ethylazetidine.

    Substitution: Formation of various substituted azetidines depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-Ethylazetidin-3-ol involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The azetidine ring’s strain and reactivity make it a versatile scaffold for binding to enzymes and receptors, modulating their function.

Comparison with Similar Compounds

    Azetidine: Lacks the ethyl and hydroxyl groups, making it less reactive.

    3-Methylazetidin-3-ol: Similar structure but with a methyl group instead of an ethyl group.

    Aziridine: A three-membered ring analog with higher ring strain and reactivity.

Uniqueness: 3-Ethylazetidin-3-ol’s unique combination of an ethyl group and a hydroxyl group on the azetidine ring provides distinct reactivity and potential for diverse applications compared to its analogs.

Properties

IUPAC Name

3-ethylazetidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c1-2-5(7)3-6-4-5/h6-7H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGUOUHAUMKCLCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CNC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

101.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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